N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: The compound can affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be compared with other Schiff bases and related compounds:
N-{4-[(E)-[(2-HYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but lacks the additional hydroxyl group on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but with a different substitution pattern on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
The uniqueness of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-13-5-3-12(4-6-13)16-9-11-2-7-14(19)8-15(11)20/h2-9,19-20H,1H3,(H,17,18) |
InChI Key |
PDHPRRDZQOOVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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